molecular formula C14H21NNa2O15S B12325922 Chondroitin disaccharide DI-6S sodium

Chondroitin disaccharide DI-6S sodium

Cat. No.: B12325922
M. Wt: 521.4 g/mol
InChI Key: CGZIJWOVZKENCB-UHFFFAOYSA-L
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Description

Chondroitin disaccharide ΔDi-6S sodium (α-ΔUA-[1→3]-GalNAc-6S) is a sulfated glycosaminoglycan (GAG) derivative formed via enzymatic depolymerization of chondroitin sulfate C (CS-C). This disaccharide unit is characterized by a 6-O-sulfation on the N-acetylgalactosamine (GalNAc) residue . It is a critical structural and functional component of extracellular matrices in connective tissues, including cartilage, skin, and blood vessels. ΔDi-6S is implicated in modulating cell signaling, tissue hydration, and mechanical resilience .

Properties

IUPAC Name

disodium;6-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO15S.2Na/c1-3(16)15-5-10(6(17)4(28-13(5)23)2-27-31(24,25)26)29-14-9(20)7(18)8(19)11(30-14)12(21)22;;/h4-11,13-14,17-20,23H,2H2,1H3,(H,15,16)(H,21,22)(H,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZIJWOVZKENCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NNa2O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide DI-6S sodium is typically synthesized through the enzymatic digestion of chondroitin sulfate polymers using chondroitinase enzymes such as Chondroitinase ABC or Chondroitinase AC-II. The resulting disaccharides are then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes. The hydrolysis is carried out under controlled conditions to ensure the specificity and yield of the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions: Chondroitin disaccharide DI-6S sodium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfated and non-sulfated derivatives of the original disaccharide, each with distinct biochemical properties .

Scientific Research Applications

Structural and Functional Significance

Chondroitin disaccharides, including DI-6S sodium, are integral components of proteoglycans in the extracellular matrix. They contribute to the structural integrity and elasticity of cartilage, which is crucial for joint health. The sulfation patterns of these disaccharides influence their biological activities, including cell signaling and interaction with growth factors.

Joint Health Supplements

Chondroitin disaccharide DI-6S sodium is widely used in dietary supplements aimed at promoting joint health. Its ability to inhibit the degradation of cartilage and stimulate the synthesis of proteoglycans contributes to its efficacy in managing osteoarthritis symptoms. Clinical studies have shown that supplementation can lead to improved joint function and reduced pain levels in patients with osteoarthritis .

Neurobiology

Research has indicated that chondroitin sulfate, particularly the 6-sulfated forms, plays a vital role in the central nervous system (CNS). It is involved in neurodevelopment, synaptic plasticity, and response to injury . The alteration in the ratio of 4-sulfated to 6-sulfated chondroitin disaccharides has been correlated with neural network stability and plasticity .

Case Study: CNS Injury Response

A study investigated the changes in chondroitin sulfate composition following CNS injury. It was found that the abundance of 6-sulfated chondroitin disaccharides increased significantly post-injury, suggesting a role in modulating neural repair mechanisms .

Cancer Research

Chondroitin disaccharides are also being explored for their potential therapeutic roles in cancer treatment. Their ability to modulate cell adhesion and migration may influence tumor progression and metastasis . Ongoing studies are evaluating their use as biomarkers for cancer diagnosis and prognosis.

Quality Control in Supplements

This compound serves as a standard reference compound for analytical methods such as high-performance liquid chromatography (HPLC). It is essential for ensuring the quality and purity of chondroitin products used in supplements .

Mass Spectrometry Techniques

Recent advancements have employed mass spectrometry techniques for the quantitative analysis of chondroitin sulfate disaccharides from biological samples. These methods allow for sensitive detection and quantification of various sulfated forms, including DI-6S, providing insights into their biological relevance .

Application AreaSpecific UseMethodology
Joint HealthDietary supplementsClinical trials
NeurobiologyCNS injury response researchQuantitative analysis
Cancer ResearchTumor progression studiesCell migration assays
Quality ControlHPLC standard referenceAnalytical chemistry
Mass SpectrometryQuantitative analysisMS/MS techniques

Mechanism of Action

Chondroitin disaccharide DI-6S sodium exerts its effects primarily through its interaction with cell surface receptors and extracellular matrix components. It modulates various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) translocation, which reduces the production of pro-inflammatory cytokines and enzymes . This mechanism underlies its anti-inflammatory and chondroprotective effects.

Comparison with Similar Compounds

Comparison with Similar Chondroitin Disaccharides

Structural and Sulfation Differences

The biological activity of chondroitin disaccharides is highly dependent on sulfation patterns. Below is a comparative analysis of ΔDi-6S with other common disaccharides:

Disaccharide Sulfation Position Charge Density Primary Sources
ΔDi-0S (Chondroitin) None 0 Hyaluronic acid, embryonic tissues
ΔDi-4S (CS-A) C4 of GalNAc 1 Whale cartilage, bovine trachea
ΔDi-6S (CS-C) C6 of GalNAc 1 Shark cartilage, codfish bones
ΔDi-2,6diS (CS-D) C2 of GlcA, C6 of GalNAc 2 Squid cartilage, rare in mammals
ΔDi-4,6diS (CS-E) C4 and C6 of GalNAc 2 Squid cartilage, tumor microenvironments

Key Observations :

  • ΔDi-6S and ΔDi-4S are monosulfated isomers with distinct sulfation sites, leading to divergent binding affinities for growth factors (e.g., FGF-2) and collagen .
  • Disulfated disaccharides (e.g., ΔDi-4,6diS) exhibit higher charge density, enhancing anticoagulant activity compared to monosulfated forms .

Enzymatic Susceptibility

Chondroitinase enzymes (e.g., ABC, AC, C) exhibit substrate specificity based on sulfation patterns:

Enzyme Activity on ΔDi-6S Activity on ΔDi-4S Activity on ΔDi-0S
Chondroitinase ABC Cleaves ΔDi-6S, generating unsaturated disaccharides Cleaves ΔDi-4S with higher efficiency than ΔDi-6S No activity
Chondroitinase AC No activity Cleaves ΔDi-4S exclusively Cleaves ΔDi-0S
Chondroitinase C Cleaves ΔDi-6S and hyaluronic acid No activity No activity

Mechanistic Insights :

  • Crystal structures reveal that ΔDi-6S binds to chondroitinase ABC-I via hydrogen bonds with Arg500 and Asn502, but its orientation differs from ΔDi-4S, reducing cleavage efficiency .
  • Chondroitinase C uniquely targets ΔDi-6S in CS-C and hyaluronic acid, producing tetrasaccharides and unsaturated disaccharides .
Tissue Distribution and Aging Effects :
  • ΔDi-6S predominates in juvenile cartilage (e.g., pediatric intervertebral discs) but decreases with age, while ΔDi-4S increases in adults .
  • In osteoarthritic cartilage, ΔDi-6S levels correlate with tissue integrity, whereas undersulfation (e.g., elevated ΔDi-0S) is linked to degenerative diseases .
Anticoagulant Activity :
  • CS from shark cartilage (high ΔDi-6S content) shows moderate anticoagulant activity due to charge density (~1.12), surpassing mammalian CS (~0.99) but below heparin .

Data Tables

Table 1: Disaccharide Composition in Commercial Chondroitin Sulfate Sources

Source ΔDi-0S (%) ΔDi-4S (%) ΔDi-6S (%) Disulfated (%)
Shark Cartilage 7.09 73.85 19.06 11.00 (ΔDi-2,6diS)
Codfish Bones 7.09 73.85 19.06 1.71–6.28
Bovine Trachea 15.2 68.3 16.5 <1.0
Squid Cartilage (CS-E) <1.0 32.0 28.0 40.0 (ΔDi-4,6diS)

Data compiled from

Q & A

Q. How is the disaccharide composition of chondroitin sulfate (CS) chains determined, and what are the limitations of this approach?

Methodological Answer:

  • Enzymatic Digestion: Use chondroitinase AC or ABC to cleave glycosidic bonds, generating unsaturated disaccharides (e.g., ΔDi-6S for 6-sulfated units) .
  • Chromatographic Separation: Analyze digested products via HPLC with UV detection (232 nm) using a C18 column and mobile phase optimized for resolving ΔDi-0S, ΔDi-4S, ΔDi-6S, and ΔDi-2,6diS .
  • Quantification: Calculate sulfation ratios using peak area integration and reference standards.
  • Limitations: Disaccharide composition analysis does not reveal the sequence or chain heterogeneity of CS .

Q. How do tissue-specific variations influence the sulfation profile of chondroitin disaccharides?

Methodological Answer:

  • Tissue Extraction: Isolate glycosaminoglycans (GAGs) from tissues (e.g., cartilage, meniscus) using proteolytic digestion (e.g., papain) followed by ethanol precipitation .
  • Enzyme Selection: Digest with chondroitinase ABC (broad specificity) or AC (specific for 4S/6S) to release disaccharides .
  • Comparative Analysis: Use HPLC to quantify ΔDi-6S levels. For example, canine meniscus shows ΔDi-6S dominance (60–70% of total CS disaccharides) , while shark cartilage contains minor ΔDi-2,6diS .

Q. What structural features distinguish chondroitin sulfate C (CS-C) from other CS subtypes?

Methodological Answer:

  • Sulfation Position: CS-C is defined by 6-sulfation of the GalNAc residue (ΔDi-6S disaccharide unit) .
  • Analytical Confirmation: Validate via NMR (e.g., ¹H/¹³C chemical shifts for 6S) or tandem MS to differentiate from 4-sulfated (CS-A) or 4,6-disulfated (CS-E) isoforms .

Advanced Research Questions

Q. How can mass spectrometry sensitivity for ΔDi-6S detection be optimized in complex biological matrices?

Methodological Answer:

  • Ionization Enhancement: Use capillary vibrating sharp-edge spray ionization (cVSSI) with a +3 kV bias voltage, improving ion intensity 240-fold compared to standard HESI .
  • Internal Standards: Spike with isotopically labeled ΔDi-6S (e.g., ¹³C-GalNAc) to correct for matrix effects .
  • Data Acquisition: Operate in negative ion mode (m/z 458.08 for [M-H]⁻) with high-resolution MS (e.g., Q-TOF) to resolve isobaric disaccharides .

Q. What validation criteria are critical for HPLC-based quantification of ΔDi-6S in regulatory compliance?

Methodological Answer:

  • System Suitability:
  • Resolution: ≥2.0 between ΔDi-6S and ΔDi-4S peaks using a C18 column (4.6 × 25 cm, 5 µm) .
  • Recovery: ≥95% recovery of spiked ΔDi-6S in sample matrices .
    • Linearity: Calibrate with 0.5–1.5 mg/mL ΔDi-6S standards (R² ≥ 0.995) .
    • Precision: ≤5% RSD for retention times and peak areas .

Q. How can enzyme kinetic mechanisms of sulfotransferases acting on ΔDi-6S be elucidated?

Methodological Answer:

  • Substrate Design: Use ΔDi-6S as an internal standard in competition assays with biotinylated analogs .
  • Initial Rate Analysis: Monitor product formation (e.g., 3'-phosphoadenosine 5'-phosphate) via ESI-MS under varied substrate concentrations (0.1–10 mM) .
  • Mechanistic Modeling: Apply a hybrid ping-pong model to distinguish between sequential and random substrate binding .

Q. What advanced techniques resolve co-eluting disaccharides in CS structural studies?

Methodological Answer:

  • Hydrophilic Interaction LC (HILIC): Separate ΔDi-6S from ΔDi-4S using a glycan column with acetonitrile/ammonium formate gradients .
  • Post-Column Derivatization: Enhance UV sensitivity by reacting disaccharides with 2-cyanoacetamide .
  • Multi-Enzyme Digestion: Combine chondroitinase AC (cleaves 4S/6S) and ABC (cleaves 4S/6S/DS) to identify hybrid chains .

Methodological Notes

  • Enzyme Activity Assays: 1 unit of chondroitinase AC liberates 1 µmol ΔDi-6S/min at 37°C (ε = 5.5 at 232 nm) .
  • Species-Specific Variability: Squid CS contains 60% ΔDi-6S and 40% ΔDi-4S6S , while sturgeon cartilage shows 63% ΔDi-6S .

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